molecular formula C26H22N2OS B304419 (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone

(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone

Cat. No. B304419
M. Wt: 410.5 g/mol
InChI Key: GFZNWHIITOHWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mechanism of Action

(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone specifically targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream activation of various signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone blocks these signaling pathways, leading to decreased B-cell survival and proliferation.
Biochemical and physiological effects:
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to have potent inhibitory activity against BTK in both biochemical and cellular assays. In preclinical models, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has demonstrated efficacy in inhibiting tumor growth and enhancing anti-tumor immune responses. In clinical trials, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has shown promising results in patients with relapsed or refractory B-cell malignancies, with manageable safety profiles.

Advantages and Limitations for Lab Experiments

(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has several advantages as a research tool for studying B-cell signaling and B-cell malignancies. Its specificity for BTK allows for targeted inhibition of B-cell receptor signaling, without affecting other signaling pathways. Additionally, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has demonstrated efficacy in preclinical models and clinical trials, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in lab experiments, including potential off-target effects and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and its use in the treatment of B-cell malignancies. One area of focus is the development of combination therapies, including (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and other targeted agents or immunotherapies, to enhance anti-tumor responses and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and guide patient selection for clinical trials. Finally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in different patient populations and disease settings.

Synthesis Methods

The synthesis of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone involves a multi-step process, starting with the reaction of 2-aminopyridine with 2-bromo-3-thiophenecarboxaldehyde to form a key intermediate. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and coupling, to yield the final product. The synthesis of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (US20160375270A1).

Scientific Research Applications

(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been extensively studied in preclinical models and clinical trials for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro and in vivo studies have demonstrated that (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone effectively inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.

properties

Product Name

(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone

Molecular Formula

C26H22N2OS

Molecular Weight

410.5 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(9H-fluoren-2-yl)methanone

InChI

InChI=1S/C26H22N2OS/c27-23-21-14-16-7-2-1-3-9-22(16)28-26(21)30-25(23)24(29)17-10-11-20-18(13-17)12-15-6-4-5-8-19(15)20/h4-6,8,10-11,13-14H,1-3,7,9,12,27H2

InChI Key

GFZNWHIITOHWRQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

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